molecular formula C21H16FN3O2S B11254466 1-(2-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

1-(2-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11254466
M. Wt: 393.4 g/mol
InChI Key: YWFRRQICVAWYLV-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a fluorophenyl group, a benzothiazole moiety, and a dihydropyridine ring

Preparation Methods

The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the key intermediates. The synthetic route often includes:

    Formation of the fluorophenyl intermediate:

    Synthesis of the benzothiazole moiety: This can be achieved through cyclization reactions involving thiourea and appropriate aromatic aldehydes.

    Construction of the dihydropyridine ring: This step involves the Hantzsch pyridine synthesis, where β-keto esters, aldehydes, and ammonia or ammonium acetate are reacted under specific conditions.

    Coupling reactions: The final step involves coupling the fluorophenyl intermediate with the benzothiazole-dihydropyridine intermediate under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[(2-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.

    Affecting gene expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-[(2-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:

    1-[(2-CHLOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    1-[(2-BROMOPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.

    1-[(2-IODOPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE: The iodine atom may impart unique characteristics to the compound, influencing its interactions and applications.

Properties

Molecular Formula

C21H16FN3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H16FN3O2S/c1-13-6-8-17-18(10-13)28-21(23-17)24-20(27)15-7-9-19(26)25(12-15)11-14-4-2-3-5-16(14)22/h2-10,12H,11H2,1H3,(H,23,24,27)

InChI Key

YWFRRQICVAWYLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4F

Origin of Product

United States

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